(2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride
CAS No.:
Cat. No.: VC13786085
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12ClNO2 |
|---|---|
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | (2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H11NO2.ClH/c8-5(6(9)10)7-1-4(2-7)3-7;/h4-5H,1-3,8H2,(H,9,10);1H/t4?,5-,7?;/m0./s1 |
| Standard InChI Key | LVHNFOMBHNFIKI-PVBZQRKPSA-N |
| Isomeric SMILES | C1C2CC1(C2)[C@H](C(=O)O)N.Cl |
| SMILES | C1C2CC1(C2)C(C(=O)O)N.Cl |
| Canonical SMILES | C1C2CC1(C2)C(C(=O)O)N.Cl |
Introduction
Chemical Structure and Identity
Molecular Architecture
The compound features a bicyclo[1.1.1]pentane core substituted at the bridgehead position with an (R)-configured α-amino acetic acid group, forming a hydrochloride salt. The BCP scaffold imposes significant steric strain, which influences its conformational rigidity and intermolecular interactions . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂ClNO₂ | |
| Molecular Weight | 177.63 g/mol | |
| IUPAC Name | (2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid; hydrochloride | |
| Canonical SMILES | C1C2CC1(C2)C(C(=O)O)N.Cl | |
| InChIKey | LVHNFOMBHNFIKI-PVBZQRKPSA-N |
The stereochemistry at the α-carbon (R-configuration) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacokinetic profiles .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for the hydrochloride salt reveals distinct signals for the BCP protons (δ 2.14 ppm, singlet) and the carboxylic acid group (δ 12.50 ppm, broad singlet) . High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 157.0508, consistent with the deprotonated amino acid fragment .
Synthesis and Preparation
Large-Scale BCP Core Synthesis
The bicyclo[1.1.1]pentane core is synthesized via a photochemical [2+2] cycloaddition between propellane (4) and diacetyl (5) under 365 nm irradiation in a flow reactor . This method avoids mercury lamps and quartz vessels, enabling kilogram-scale production of the diketone intermediate (6) with high efficiency:
\text{Propellane + Diacetyl} \xrightarrow{\text{365 nm, Flow}} \text{BCP Diketone (6)} \quad \text{(45–51% yield)}[2]Functionalization to Amino Acid Derivatives
The diketone (6) undergoes haloform reaction with sodium hypochlorite to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1), a versatile intermediate . Subsequent amination strategies, such as reductive amination or enzymatic resolution, introduce the chiral amino group. For example:
The hydrochloride salt is precipitated from ethanolic HCl, yielding a crystalline solid with enhanced stability and solubility.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt improves aqueous solubility (>50 mg/mL in water), whereas the free base exhibits limited solubility in polar solvents. The BCP core’s strain confers thermal stability (melting point: 169–170°C) , but prolonged exposure to light or moisture may degrade the compound.
Acid-Base Behavior
The amino group (pKa ≈ 9.5) and carboxylic acid (pKa ≈ 2.5) enable zwitterionic formation at physiological pH, facilitating membrane permeability. The hydrochloride salt stabilizes the protonated amine, favoring salt dissociation in biological systems.
Applications in Medicinal Chemistry
Bioisosteric Replacement
The BCP scaffold serves as a non-classical bioisostere for tert-butyl groups, aromatic rings, or alkynes, reducing metabolic liability while maintaining target engagement . For instance, BCP-amino acids enhance proteolytic stability in peptide therapeutics .
Case Studies
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CNS-Targeted Drugs: The compound’s rigidity and chirality improve blood-brain barrier penetration, making it valuable for neuromodulator design.
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Protease Inhibitors: Substitution with BCP-amino acids in HIV-1 protease inhibitors increased binding affinity by 10-fold compared to tert-butyl analogs .
Analytical and Regulatory Considerations
Quality Control
HPLC methods with chiral stationary phases (CSPs) resolve enantiomeric impurities, ensuring ≥99% enantiomeric excess (ee). Residual solvents and chloride content are monitored per ICH guidelines.
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